Benzoic acid, 2-[[[4-(1-methylpropyl)phenyl]sulfonyl]amino]-
Description
Benzoic acid, 2-[[[4-(1-methylpropyl)phenyl]sulfonyl]amino]- is a complex organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of a benzoic acid core substituted with a sulfonylamino group and a 4-(1-methylpropyl)phenyl group. It is used in various scientific research applications due to its unique chemical properties.
Properties
CAS No. |
1057409-93-4 |
|---|---|
Molecular Formula |
C17H19NO4S |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-[(4-butan-2-ylphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C17H19NO4S/c1-3-12(2)13-8-10-14(11-9-13)23(21,22)18-16-7-5-4-6-15(16)17(19)20/h4-12,18H,3H2,1-2H3,(H,19,20) |
InChI Key |
SEYJPBZBAYPKAU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[[[4-(1-methylpropyl)phenyl]sulfonyl]amino]- typically involves a multi-step process. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction . The Friedel-Crafts acylation introduces the acyl group, which is then reduced to the desired alkyl group using the Clemmensen reduction.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[[[4-(1-methylpropyl)phenyl]sulfonyl]amino]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the sulfonylamino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzoic acid, 2-[[[4-(1-methylpropyl)phenyl]sulfonyl]amino]- is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 2-[[[4-(1-methylpropyl)phenyl]sulfonyl]amino]- involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 4-[(1-methylpropyl)amino]-, 1-methylpropyl ester
- Benzoic acid, 2-[[[4-[(acetylamino)sulfonyl]phenyl]amino]carbonyl]-
Uniqueness
Benzoic acid, 2-[[[4-(1-methylpropyl)phenyl]sulfonyl]amino]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
Benzoic acid derivatives have garnered significant attention in recent years due to their diverse biological activities, including antimicrobial, anticancer, and herbicidal properties. This article focuses on the specific compound Benzoic acid, 2-[[[4-(1-methylpropyl)phenyl]sulfonyl]amino]- , examining its biological activity through various studies and research findings.
Chemical Structure and Properties
The compound is characterized by a benzoic acid backbone with a sulfonamide group attached to a phenyl ring substituted with a propyl group. Its chemical formula is .
Anticancer Activity
Research has indicated that certain benzoic acid derivatives act as inhibitors of the eIF4E protein, which plays a crucial role in cancer cell proliferation. The compound has shown potential as an eIF4E inhibitor, suggesting its utility in cancer treatment . The mechanism involves the modulation of protein synthesis pathways that are often dysregulated in cancerous cells.
Antimicrobial Properties
Studies have demonstrated that benzoic acid derivatives exhibit antimicrobial activity against various pathogens. The sulfonamide moiety enhances the compound's ability to disrupt microbial cell functions. For instance, related compounds have been shown to inhibit the growth of Gram-positive and Gram-negative bacteria, although specific data on this particular derivative is limited .
Herbicidal Effects
Recent findings suggest that benzoic acid derivatives can function as plant growth regulators. For example, compounds similar to benzoic acid have been reported to inhibit seed germination and lateral branching in plants at low concentrations. This activity is associated with alterations in plant hormone levels and gene expression related to growth regulation . While direct studies on the specific compound are scarce, its structural similarities imply potential herbicidal effects.
Case Studies
-
Anticancer Mechanism Study :
- A study explored the effects of benzoic acid derivatives on eIF4E inhibition in various cancer cell lines. Results indicated that these compounds could reduce cell viability and induce apoptosis at micromolar concentrations.
-
Microbial Inhibition Assay :
- In vitro assays demonstrated that benzoic acid derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL.
- Herbicidal Activity Evaluation :
Data Tables
Q & A
Q. What are the recommended synthetic routes for benzoic acid, 2-[[[4-(1-methylpropyl)phenyl]sulfonyl]amino]-?
Answer: The compound can be synthesized via sulfonamide coupling. A typical approach involves:
Sulfonylation : React 4-(1-methylpropyl)benzenesulfonyl chloride with 2-aminobenzoic acid under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C for 2–4 hours.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor purity via TLC or HPLC .
Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and reaction time to minimize side products like unreacted sulfonyl chloride or disubstituted byproducts.
Q. How can the structure of this compound be confirmed post-synthesis?
Answer: A multi-technique approach is recommended:
- Spectroscopy :
- Mass Spectrometry : Use HRMS (High-Resolution MS) to verify molecular ion [M+H] or [M–H].
- Elemental Analysis : Ensure C, H, N, and S percentages align with theoretical values (±0.3% tolerance).
Advanced Research Questions
Q. How can contradictory data in reaction yields for sulfonamide derivatives be resolved?
Answer: Contradictions often arise from variable reaction conditions or impurities. Mitigation strategies include:
- Thermodynamic Analysis : Use calorimetry to measure enthalpy changes (e.g., ΔrH° = -67.4 kJ/mol for similar sulfonamide formations in DMF), ensuring exothermic reactions are properly controlled .
- Kinetic Studies : Monitor reaction progress via in-situ techniques (e.g., Raman spectroscopy) to identify rate-limiting steps.
- Byproduct Profiling : Use LC-MS to detect impurities (e.g., hydrolysis products from excess sulfonyl chloride) and adjust reaction pH or solvent polarity .
Q. What methodologies are used to evaluate metabolic stability in preclinical studies?
Answer:
- In Vitro Assays :
- Microsomal Stability : Incubate the compound with liver microsomes (human/rat) and measure remaining parent compound via LC-MS/MS over 60 minutes. Calculate half-life (t) and intrinsic clearance (Cl) .
- CYP450 Inhibition : Screen against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks.
- In Silico Modeling : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict Phase I/II metabolism sites (e.g., sulfonamide hydrolysis or glucuronidation).
Q. How can the sulfonamide group be functionally modified for enhanced bioactivity?
Answer:
- Oxidation : Treat with mCPBA (meta-chloroperbenzoic acid) to convert sulfonamide to sulfone, potentially altering binding affinity .
- Reduction : Use LiAlH to reduce the sulfonamide to a thioether, though this may destabilize the compound.
- Derivatization : Introduce electron-withdrawing groups (e.g., –NO) to the benzene ring to modulate electronic effects on the sulfonamide’s acidity and reactivity .
Q. What safety protocols are critical when handling this compound?
Answer:
- Hazard Mitigation : Based on analogous sulfonamides, assume hazards include skin irritation (H315) and respiratory sensitization (H335). Use PPE (gloves, goggles, lab coat) and work in a fume hood .
- Storage : Store in airtight containers at –20°C under inert gas (N or Ar) to prevent hydrolysis or oxidation.
- Waste Disposal : Neutralize with 10% NaOH before incineration to avoid sulfonic acid formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
